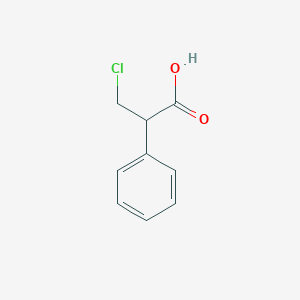

3-Chloro-2-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51545-26-7 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-chloro-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |

InChI Key |

PLXTXTKDRVJGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-phenylpropanoic acid is a valuable halogenated carboxylic acid derivative that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a chlorine atom on the terminal carbon of the propanoic acid chain and a phenyl group at the α-position, allows for diverse subsequent chemical modifications. This guide provides a comprehensive analysis of the viable synthetic pathways for this target molecule, with a primary focus on a robust and regioselective route starting from a readily available precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss alternative strategies, offering a holistic view for researchers in organic synthesis and process development.

Introduction

Chemical Identity and Properties

This compound is a solid organic compound with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Key physical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5441-69-0 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 289.2°C at 760 mmHg |

| Density | 1.268 g/cm³ |

Significance and Applications

As a bifunctional molecule, this compound contains a reactive alkyl chloride and a carboxylic acid moiety. The alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, azides, thiols), while the carboxylic acid can be converted into esters, amides, or other derivatives. This versatility makes it an important building block in medicinal chemistry and materials science.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach for this compound involves disconnecting the carbon-chlorine bond. This leads to a precursor with a hydroxyl group at the 3-position, which is a primary alcohol. The conversion of a primary alcohol to an alkyl chloride is a fundamental and high-yielding transformation in organic chemistry. This precursor is 3-hydroxy-2-phenylpropanoic acid, commonly known as tropic acid, a well-characterized and accessible starting material.[1]

This strategy is advantageous due to its high regioselectivity; the chlorination will occur specifically at the desired primary alcohol, avoiding potential side reactions at the phenyl ring or the α-position.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Chlorination of 3-Hydroxy-2-phenylpropanoic Acid

This pathway is the most recommended route due to its straightforward nature, high selectivity, and reliance on well-established chemical transformations.

Rationale for Pathway Selection

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient method. The reaction proceeds with minimal risk of rearrangement, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2] The starting material, tropic acid, can be synthesized via several established methods, making this a practical and scalable approach.[3]

Step 1: Synthesis of the Precursor, 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

Tropic acid serves as the crucial precursor for our primary synthesis. While commercially available, it can also be prepared in the laboratory. One effective method is the Ivanov reaction or a modification thereof, involving the reaction of the dianion of phenylacetic acid with formaldehyde.[3][4] Another common route is the Reformatsky reaction, which condenses an aldehyde (benzaldehyde) with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed.[5][6]

Step 2: Chlorination of 3-Hydroxy-2-phenylpropanoic Acid

The core of the synthesis is the selective chlorination of the primary hydroxyl group of tropic acid.

Mechanism: The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[7] In the absence of a base like pyridine, this intermediate can collapse in a process known as nucleophilic substitution with internal return (Sₙi), where the chloride is delivered from the same face, leading to retention of stereochemistry.[8][9] For a primary alcohol like the one in tropic acid, the mechanism is typically a straightforward Sₙ2-type attack by the chloride ion, leading to inversion if the center were chiral (which it is not).[9]

Caption: Workflow for the chlorination of tropic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxy-2-phenylpropanoic acid (Tropic Acid, 1.0 eq)

-

Thionyl chloride (SOCl₂, 1.2 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Ice-water bath

-

Standard laboratory glassware with a reflux condenser and gas trap (to neutralize HCl and SO₂)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the entire apparatus is dry.

-

Reaction Mixture: To the round-bottom flask, add 3-hydroxy-2-phenylpropanoic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred suspension via the dropping funnel over 30-45 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Alternative Synthesis Pathway: Hydrochlorination of Cinnamic Acid

An alternative, albeit more challenging, approach is the addition of hydrogen chloride (HCl) across the double bond of cinnamic acid (3-phenylpropenoic acid).

The Challenge of Regioselectivity

The primary obstacle with this method is controlling the regioselectivity of the addition. According to Markovnikov's rule, the electrophilic addition of H-X to an alkene proceeds via the most stable carbocation intermediate.[10] In the case of cinnamic acid, protonation of the double bond can lead to two possible carbocations.

-

Path A (Markovnikov): Protonation at the C3 carbon (the one further from the phenyl group) generates a secondary carbocation at C2, which is stabilized by the adjacent phenyl group (benzylic stabilization). This is the more stable intermediate, leading to the formation of 2-chloro-3-phenylpropanoic acid .[11][12]

-

Path B (Anti-Markovnikov): Protonation at the C2 carbon generates a primary carbocation at C3, which is significantly less stable. This path is energetically unfavorable.

Caption: Regioselectivity in the hydrochlorination of cinnamic acid.

Potential Solutions for Anti-Markovnikov Addition

Achieving the desired anti-Markovnikov addition to yield this compound is non-trivial. Standard radical addition mechanisms that work for HBr do not typically work for HCl due to the high bond dissociation energy of the H-Cl bond.[11] However, recent advances in photocatalysis have demonstrated methods for the anti-Markovnikov hydrochlorination of unsaturated hydrocarbons, often using cooperative catalysis systems.[13][14][15] These advanced methods could potentially be adapted for this specific transformation but would require significant development and optimization.

Data Summary and Comparison

| Parameter | Pathway 1: Chlorination of Tropic Acid | Pathway 2: Hydrochlorination of Cinnamic Acid |

| Starting Material | 3-Hydroxy-2-phenylpropanoic Acid | Cinnamic Acid |

| Key Reagent | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) |

| Regioselectivity | Excellent (specific to the primary alcohol) | Poor (favors the undesired 2-chloro isomer) |

| Key Advantage | High predictability and yield | Atom economy (fewer steps if selectivity is achieved) |

| Primary Challenge | Synthesis or sourcing of the precursor | Overcoming Markovnikov's rule |

| Feasibility | High; uses standard, reliable reactions | Low for standard methods; requires advanced catalysis |

Conclusion

For the reliable and regioselective synthesis of this compound, the conversion of 3-hydroxy-2-phenylpropanoic acid (tropic acid) using thionyl chloride is the superior and recommended pathway. This method is grounded in well-understood reaction mechanisms and employs readily available reagents, ensuring high yields and purity. While the direct hydrochlorination of cinnamic acid is conceptually simpler, it is plagued by unfavorable regioselectivity under standard conditions. Future research efforts could explore novel photocatalytic systems to achieve a direct anti-Markovnikov hydrochlorination, which could provide a more atom-economical route if successful. For current laboratory and industrial applications, the chlorination of tropic acid remains the most practical and trustworthy strategy.

References

- Fluorine-Free Pharmaceutical Chemistry. (2022). Royal Society of Chemistry. [Link]

- Wikipedia.Tropic acid. [Link]

- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

- Royal Society of Chemistry. (2022).

- Organic Chemistry Portal.

- Wikipedia.

- SATHEE.

- Chemistry LibreTexts. (2023).

- PubMed. (2025).

- National Institutes of Health (NIH). (2025).

- Google Patents.

- ResearchGate. (2023). (PDF)

- ResearchGate. (2024).

- OUCI.

- Chemistry Steps.The Regiochemistry of Alkene Addition Reactions. [Link]

- WordPress.com. (2011). Regioselectivity of hydrogen halid addition: Markovnikov’s rule. [Link]

- Pure & Co. (2023).

- YouTube. (2016). Regioselectivity of Hydrogen Halide Addition: Markovnikov's Rule. [Link]

- PubChem.Tropic acid. [Link]

- Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov’s Rule. [Link]

Sources

- 1. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Tropic acid - Wikipedia [en.wikipedia.org]

- 4. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 11. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"3-Chloro-2-phenylpropanoic acid" chemical properties

An In-Depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, incorporating a phenyl group, a carboxylic acid, and a reactive chloromethyl handle, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and its utility as a precursor in medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to explain the causality behind its chemical behavior and synthetic methodologies, providing a framework for its practical application in the laboratory.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties like melting point are not consistently reported in publicly accessible literature, a combination of experimental and computed values provides a robust profile of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5441-69-0 | [2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Boiling Point | 289.2 °C at 760 mmHg | [2] |

| Density | 1.268 g/cm³ | [2] |

| Flash Point | 128.7 °C | [2] |

| Vapor Pressure | 0.00103 mmHg at 25 °C | [2] |

| XLogP3 | 2.4 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform) (inferred) | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the chlorination of a suitable hydroxyl precursor, which itself can be derived from commercially available starting materials. This section outlines a representative protocol based on established organic chemistry principles.

Proposed Synthetic Pathway: Hydroxymethylation and Subsequent Chlorination

A robust method involves the hydroxymethylation of phenylacetic acid followed by the conversion of the resulting alcohol to the target alkyl chloride. This approach offers good control over the introduction of the required functional groups.

Experimental Protocol (Representative)

Materials:

-

Phenylacetic Acid

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of 3-Hydroxy-2-phenylpropanoic Acid

-

In a round-bottom flask, dissolve phenylacetic acid in an aqueous solution of sodium hydroxide at room temperature. The formation of the sodium salt increases its water solubility and generates the enolate necessary for the reaction.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add aqueous formaldehyde solution dropwise while maintaining the temperature. The enolate of phenylacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture again and carefully acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate and the newly formed alkoxide, precipitating the 3-hydroxy-2-phenylpropanoic acid product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried 3-hydroxy-2-phenylpropanoic acid in dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

-

Slowly add thionyl chloride (SOCl₂) dropwise to the suspension. Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides via an Sₙ2 mechanism, generally with minimal rearrangement and good yield.

-

Once the addition is complete, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the reaction to room temperature and carefully pour it over ice water to quench any unreacted thionyl chloride.

-

Separate the organic layer (DCM) and wash it sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Predicted Spectroscopic Characteristics and Interpretation

Predicted ¹H NMR Spectrum

-

-COOH (Carboxylic Acid Proton): A broad singlet is expected far downfield, typically in the range of 10-13 ppm . Its broadness is due to hydrogen bonding and exchange.

-

-C₆H₅ (Aromatic Protons): The five protons on the phenyl ring will appear as a complex multiplet between 7.2-7.5 ppm .

-

-CH(Ph)- (Methine Proton): This proton is alpha to both the phenyl ring and the carboxylic acid. It will likely appear as a triplet or a doublet of doublets around 3.8-4.2 ppm . Its multiplicity is determined by coupling to the two adjacent methylene protons.

-

-CH₂Cl (Methylene Protons): These two protons are diastereotopic because they are adjacent to a chiral center. Therefore, they are chemically non-equivalent and are expected to appear as two separate signals, each as a doublet of doublets, likely in the region of 3.6-4.0 ppm .

Predicted ¹³C NMR Spectrum

-

-COOH (Carbonyl Carbon): Expected to be the most downfield signal, typically >175 ppm .

-

-C₆H₅ (Aromatic Carbons): Four signals are expected in the 127-140 ppm range. The ipso-carbon (attached to the propanoic acid chain) will be distinct from the ortho, meta, and para carbons.

-

-CH(Ph)- (Methine Carbon): The chiral carbon atom, expected around 50-55 ppm .

-

-CH₂Cl (Methylene Carbon): The carbon bearing the chlorine atom, expected around 45-50 ppm .

Predicted Infrared (IR) Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹ .

-

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹ .

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its three distinct reactive sites, which can be addressed with high selectivity.

-

Site A (Carboxylic Acid): This group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄) to yield the corresponding alcohol.

-

Site B (Chloromethyl Group): The primary chloride is an excellent electrophilic site for Sₙ2 reactions. It allows for the introduction of a wide variety of nucleophiles, such as azides (to form amino acids after reduction), cyanides (for chain extension), or amines, making it a key handle for molecular elaboration.

-

Site C (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution. The alkylcarboxylic acid substituent is generally ortho-, para-directing. This allows for further functionalization of the aromatic core if required.

Applications in Drug Discovery and Development

The strategic value of this compound in drug development is primarily as a chiral building block. The presence of chlorine in pharmaceuticals is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in modern medicine.[5][6]

This specific molecule provides a scaffold that can be elaborated into various classes of compounds. For example:

-

Synthesis of Novel Amino Acids: Nucleophilic substitution of the chloride with an azide (N₃⁻) followed by reduction provides access to 3-amino-2-phenylpropanoic acid derivatives, which are valuable components of peptidomimetics and other bioactive molecules.

-

Precursor to Heterocycles: The dual functionality of the carboxylic acid and the chloromethyl group can be used in cyclization reactions to form lactones or other heterocyclic systems that are common motifs in drug candidates.

-

Introduction of a Phenylpropanoic Acid Moiety: This structural motif is present in several drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). This molecule serves as a functionalized precursor for analogues of drugs like Ibuprofen or Naproxen.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its well-defined reactive sites allow for selective functionalization, making it an important tool for medicinal chemists and drug development professionals. This guide provides the foundational knowledge required to understand its properties, develop synthetic strategies, and leverage its chemical reactivity for the creation of novel and complex molecules with therapeutic potential.

References

- C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB.

- This compound | CAS#:51545-26-7 | Chemsrc.

- 3-chloro-2-methyl-3-phenylpropanoic acid - C10H11ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- This compound | C9H9ClO2 | CID 228237 - PubChem.

- This compound|5441-69-0 - LookChem.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.

- 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) - Human Metabolome Database.

- 2-chloro-3-phenylpropanoic acid - 7474-06-8, C9H9ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB.

- 3-Chloro-2-hydroxy-2-phenylpropanoic acid | C9H9ClO3 | CID 129986407 - PubChem.

- 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.

- Hydrocinnamic acid - the NIST WebBook - National Institute of Standards and Technology.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents.

- Question: 4. The infrared spectrum and structural formula of 2-cyano-2-methyl-3 - Chegg.

Sources

- 1. This compound | C9H9ClO2 | CID 228237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. modichemical.com [modichemical.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-phenylpropanoic acid (CAS No: 5441-69-0), a versatile chemical intermediate. We will delve into its chemical and physical properties, synthetic routes, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. This document is designed to serve as a practical resource, offering not just data but also the scientific rationale behind experimental methodologies.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated carboxylic acid derivative. The presence of a chiral center at the C2 position, a reactive chlorine atom, and a phenyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5441-69-0 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(CCl)C(=O)O | [1][2] |

| InChIKey | PLXTXTKDRVJGNJ-UHFFFAOYSA-N | [1][2] |

| Boiling Point | 289.2°C at 760 mmHg | [3] |

| Flash Point | 128.7°C | [3] |

| Density | 1.268 g/cm³ | [3] |

| Vapor Pressure | 0.00103 mmHg at 25°C | [3] |

Spectroscopic Profile

While specific spectra are best obtained from the material in use, the expected spectroscopic data for this compound based on its structure are as follows:

-

¹H NMR: Protons on the phenyl group would appear in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the phenyl and carboxyl groups would be a multiplet. The diastereotopic methylene protons (CH₂) adjacent to the chlorine atom would likely present as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would be observed between ~125-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (~170-180 ppm). The carbons of the propanoic acid backbone would appear in the aliphatic region.

-

IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be present around 2500-3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch would be observed around 1700 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 184. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and logical method is the hydrochlorination of 2-phenylacrylic acid (atropic acid). This reaction proceeds via an electrophilic addition mechanism where hydrochloric acid adds across the double bond.

Caption: Synthetic workflow for this compound.

The regioselectivity of this addition is an important consideration. While Markovnikov's rule would predict the addition of the proton to the carbon with more hydrogens, the stability of the resulting carbocation also plays a crucial role. The formation of a carbocation at the benzylic position (C2) is stabilized by the phenyl group, which would lead to the chlorine adding to the C3 position. Alternatively, addition can be influenced by reaction conditions to favor the desired isomer.

Chemical Reactivity

The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-chlorine bond. This dual reactivity makes it a versatile intermediate for creating a variety of downstream compounds.

Caption: Key reactive sites of this compound.

-

Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, or amide formation with amines using coupling agents (e.g., DCC, EDC).

-

Reactions at the C-Cl Bond: The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups by reacting it with nucleophiles such as azides, cyanides, amines, or thiols. It can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to re-form a double bond.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry. The most famous example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] The structural motif of this compound makes it an attractive starting point or fragment for the synthesis of novel therapeutic agents.

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[5] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This specific intermediate can be used to synthesize libraries of compounds for screening. For instance, novel series of phenylpropanoic acid derivatives have been investigated as potent agonists for GPR120, a receptor involved in metabolic diseases like type 2 diabetes.[6]

Caption: Use as a scaffold in a hypothetical drug discovery workflow.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol: Synthesis via Hydrochlorination

Objective: To synthesize this compound from 2-phenylacrylic acid.

Materials:

-

2-phenylacrylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylacrylic acid in a minimal amount of dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 1.2 to 1.5 equivalents of concentrated hydrochloric acid to the stirring solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with cold water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample: Dissolve ~1 mg of the product in 1 mL of Acetonitrile.

Procedure:

-

Set the column temperature to 25°C.

-

Set the UV detector to monitor at 254 nm.

-

Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient elution, for example:

-

0-20 min: 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-30 min: 95% to 5% Mobile Phase B

-

-

Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main product peak.

Safety, Handling, and Storage

As a chlorinated organic acid, this compound must be handled with appropriate care.

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles or face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood. | [7][8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. | [7][9] |

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7][8] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | [7][8] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [7][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [7][8] |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct physicochemical properties and dual reactive sites provide chemists with a powerful tool for constructing more complex molecules. For professionals in drug development, its structural relation to known pharmacophores and the utility of the chloro-substituent make it a compound of significant interest for building and diversifying compound libraries aimed at discovering next-generation therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound | 5441-69-0.

- Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3494-3500.

- Tale, R. H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-199.

- Wikipedia. (n.d.). Ibuprofen.

Sources

- 1. This compound | C9H9ClO2 | CID 228237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. cochise.edu [cochise.edu]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 3-chloro-2-phenylpropanoic acid, a significant building block in medicinal chemistry. We will delve into its structural elucidation, stereochemical considerations, spectroscopic signature, and its role as a precursor in the synthesis of pharmacologically active molecules. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Core Molecular Structure and Isomerism

This compound possesses the chemical formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol .[1] Its fundamental structure consists of a propanoic acid backbone substituted with a phenyl group at the C2 (α) position and a chlorine atom at the C3 (β) position.

The systematic IUPAC name for this compound is this compound.[1] Its structure can be unambiguously represented by the SMILES string C1=CC=C(C=C1)C(CCl)C(=O)O.[1]

A critical feature of this molecule is the presence of a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a phenyl group, and a chloromethyl group. Consequently, this compound exists as a pair of enantiomers: (R)-3-chloro-2-phenylpropanoic acid and (S)-3-chloro-2-phenylpropanoic acid. The specific stereochemistry is crucial in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.

It is also important to distinguish this compound from its constitutional isomer, 2-chloro-3-phenylpropanoic acid, where the positions of the chlorine atom and the phenyl group are swapped. This isomer has the IUPAC name 2-chloro-3-phenylpropanoic acid and a different set of chemical and physical properties.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.

-

Aromatic Protons (-C₆H₅): The five protons on the phenyl ring will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.

-

Methine Proton (-CH-): The proton at the chiral center (C2) is expected to be a triplet or a doublet of doublets around 3.8-4.2 ppm, coupled to the adjacent chloromethyl protons.

-

Chloromethyl Protons (-CH₂Cl): The two diastereotopic protons of the chloromethyl group are expected to appear as a multiplet, likely a doublet of doublets, in the region of 3.6-4.0 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Aromatic Carbons (-C₆H₅): Several signals between 125-140 ppm, with the ipso-carbon (the carbon attached to the propanoic acid chain) being the most deshielded.

-

Methine Carbon (-CH-): The chiral carbon (C2) is expected to have a chemical shift in the range of 45-55 ppm.

-

Chloromethyl Carbon (-CH₂Cl): The carbon bearing the chlorine atom is anticipated to resonate between 40-50 ppm.

Online prediction tools can provide more specific estimated chemical shifts.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1210-1320 cm⁻¹.

-

C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the phenyl group will be observed in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight (approximately 184 for ³⁵Cl and 186 for ³⁷Cl, with an intensity ratio of about 3:1).

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[6] For this compound, fragmentation could also involve the loss of a chlorine atom (-Cl, M-35/37) or a chloromethyl radical (-CH₂Cl, M-49/51). The fragmentation patterns of related phenylpropenoates suggest that intramolecular cyclization followed by elimination of a stable neutral molecule is a possible pathway.[7]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several routes. A common strategy involves the hydrochlorination of α-phenylacrylic acid (atropic acid). This reaction proceeds via an electrophilic addition mechanism where hydrogen chloride adds across the double bond.

Experimental Protocol: Hydrochlorination of Atropic Acid

-

Dissolution: Dissolve atropic acid in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Gas Purge: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the excess hydrogen chloride by purging with nitrogen gas. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound.

Stereoselective Synthesis

For applications in drug development, the stereoselective synthesis of a single enantiomer is often required. This can be achieved through the use of chiral auxiliaries.[8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the phenyl ring, and the alkyl chloride.

-

Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Nucleophilic Substitution: The chlorine atom at the C3 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile intermediate.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the deactivating, ortho-, para-directing nature of the alkyl substituent.

The reactivity of α-halo carboxylic acids is well-documented, and they are known to be potent alkylating agents.[9]

Applications in Drug Development

Phenylpropanoic acid derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties.[10] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy and metabolic stability.[11]

This compound serves as a valuable building block for the synthesis of more complex drug candidates. For instance, it can be a precursor for the synthesis of analogues of Baclofen , a muscle relaxant that acts as a GABAB receptor agonist.[6][12] The core structure of baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, and modifications involving the phenylpropanoic acid backbone can lead to new derivatives with altered pharmacological profiles.

Furthermore, derivatives of phenylpropanoic acid have been investigated as anti-inflammatory agents .[13][14][15] The structural motif of this compound can be incorporated into lead compounds to explore structure-activity relationships and optimize their therapeutic potential.

Conclusion

This compound is a chiral molecule with a rich chemical profile that makes it a valuable tool for medicinal chemists. Its stereogenic center, coupled with the reactivity of its functional groups, provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity is essential for its effective utilization in drug discovery and development programs. This guide has provided a foundational overview to aid researchers in harnessing the potential of this important chemical entity.

References

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health.

- Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. (1996). National Institutes of Health.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- CASPRE - 13C NMR Predictor. (n.d.). caspre.ca.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- α-Halo carboxylic acids and esters. (n.d.). Wikipedia.

- Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. (1995). National Institutes of Health.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- This compound | C9H9ClO2. (n.d.). PubChem.

- Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group.

- An improved process for the preparation of baclofen and its intermediate. (2017). Google Patents.

- Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. (1999). National Institutes of Health.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). National Institutes of Health.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health.

- Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. (1977). National Institutes of Health.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).

- 2-Chloro-3-phenylpropanoic acid | C9H9ClO2. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health.

- Synthesis of Baclofen; an Alternative Approach. (2010). Brieflands.

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). Taylor & Francis Online.

Sources

- 1. This compound | C9H9ClO2 | CID 228237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. CASPRE [caspre.ca]

- 5. acdlabs.com [acdlabs.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 9. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. 3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

A Spectroscopic Guide to 3-Chloro-2-phenylpropanoic Acid: Synthesis, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-chloro-2-phenylpropanoic acid, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide leverages highly reliable predictive models to present a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a plausible synthetic route via the hydrochlorination of cinnamic acid is proposed, alongside a discussion of potential isomeric impurities. This document is intended to serve as a vital resource for researchers, enabling them to identify, characterize, and utilize this compound in their work.

Introduction

This compound (C₉H₉ClO₂) is a halogenated derivative of phenylpropanoic acid.[1] Its structure presents a chiral center at the C2 position, offering potential for stereospecific interactions in biological systems, a feature of considerable interest in medicinal chemistry. The presence of a chlorine atom and a phenyl group attached to the propanoic acid backbone suggests a unique electronic and steric environment, which is reflected in its spectroscopic signature. This guide aims to elucidate this signature, providing a foundational dataset for its unambiguous identification and quality control.

Proposed Synthesis: Hydrochlorination of Cinnamic Acid

A reliable method for the synthesis of this compound can be adapted from the established procedure for the preparation of 3-bromo-3-phenylpropanoic acid from cinnamic acid.[2] The proposed synthesis involves the addition of hydrogen chloride (HCl) across the double bond of cinnamic acid.

Reaction Scheme:

C₆H₅CH=CHCOOH + HCl → C₆H₅CH(Cl)CH₂COOH

This reaction proceeds via an electrophilic addition mechanism. The proton from HCl adds to the less substituted carbon of the alkene (C3), following Markovnikov's rule, to form a more stable benzylic carbocation at the C2 position. The subsequent attack of the chloride ion on this carbocation can lead to the formation of two isomeric products: the desired this compound and its regioisomer, 2-chloro-3-phenylpropanoic acid.

Causality in Experimental Choices:

-

Solvent: A polar, aprotic solvent such as glacial acetic acid can be used to dissolve the cinnamic acid and facilitate the reaction with gaseous HCl.

-

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, followed by cooling to induce crystallization of the product.[2]

-

Purification: Recrystallization from an appropriate solvent, such as a mixture of water and ethanol, would be a crucial step to purify the desired product from unreacted starting material and the isomeric byproduct.

Potential Impurities and Their Spectroscopic Differentiation:

The primary impurity of concern is the regioisomer, 2-chloro-3-phenylpropanoic acid.[3] This isomer would exhibit distinct NMR and MS fragmentation patterns. For instance, in the ¹H NMR spectrum, the chemical shift and coupling pattern of the protons on the aliphatic chain would differ significantly. In the mass spectrum, the fragmentation pattern would also be altered due to the different positions of the chlorine atom.

Spectroscopic Characterization

Given the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms and extensive spectral databases, providing a reliable reference for experimental work.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the aromatic, methine, and methylene protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-aromatic | 7.25 - 7.45 | Multiplet | 5H |

| H-2 (methine) | 4.10 - 4.20 | Triplet | 1H |

| H-3 (methylene) | 3.80 - 3.95 | Doublet of doublets | 2H |

| COOH | 10.0 - 12.0 | Broad singlet | 1H |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Expert Insights: The downfield shift of the methine proton (H-2) is attributed to the deshielding effect of the adjacent phenyl group and the carboxylic acid. The diastereotopic nature of the methylene protons (H-3) could lead to a more complex splitting pattern than a simple doublet, appearing as a doublet of doublets.

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic acid) | 175 - 180 |

| C-aromatic (quaternary) | 138 - 142 |

| C-aromatic (CH) | 127 - 130 |

| C-2 (methine) | 50 - 55 |

| C-3 (methylene) | 45 - 50 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Expert Insights: The chemical shift of the carbonyl carbon is characteristic of a carboxylic acid. The signals for the aromatic carbons will appear in the typical aromatic region, with the quaternary carbon being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit the following key absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Table 3: Predicted key IR absorption bands for this compound.

Expert Insights: The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. The presence of a strong band in the lower wavenumber region will confirm the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 184/186) would be expected, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

-

Loss of Cl: A fragment at m/z = 149 resulting from the loss of a chlorine radical.

-

Loss of COOH: A fragment at m/z = 139/141 from the loss of the carboxylic acid group.

-

Tropylium Ion: A prominent peak at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺), is a common feature for compounds containing a benzyl group.

Expert Insights: The observation of the isotopic pattern for chlorine in the molecular ion and its fragments is a key diagnostic feature in the mass spectrum of this compound. The formation of the tropylium ion is a highly favorable fragmentation pathway and is often the base peak in the EI-MS of benzyl-containing compounds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standard operating procedures are recommended.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-IR Spectroscopy

Caption: Workflow for ATR-IR sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, in conjunction with the proposed synthetic route and discussion of potential impurities, offer a solid foundation for researchers working with this compound. It is our hope that this guide will facilitate the synthesis, identification, and application of this compound in various fields of chemical and pharmaceutical research. The provided protocols are based on established best practices to ensure the generation of reliable and reproducible experimental data.

References

- Mnova NMRPredict. Mestrelab Research. [Link]

- ChemDraw. PerkinElmer. [Link]

- NMRDB.org. [Link]

- CFM-ID. [Link]

- PubChem. This compound. [Link]

- PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

- PubChem. 2-Chloro-3-phenylpropanoic acid. [Link]

- ResearchG

Sources

- 1. This compound | C9H9ClO2 | CID 228237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Visualizer loader [nmrdb.org]

- 6. researchgate.net [researchgate.net]

- 7. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

"3-Chloro-2-phenylpropanoic acid" IUPAC name and synonyms

An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid

Executive Summary: this compound is a halogenated derivative of phenylpropanoic acid, a class of compounds with significant relevance in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications for researchers and drug development professionals. While not a widely studied compound itself, its structural similarity to pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a valuable synthetic intermediate and a molecule of interest for screening and lead optimization programs. This document details a proposed laboratory-scale synthesis, explores its potential role as a chemical building block, and outlines essential safety and handling protocols based on data from analogous structures.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. This section delineates the formal naming conventions and identifiers for the topic compound.

IUPAC Name

The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Synonyms and Identifiers

In scientific literature, patents, and chemical databases, the compound is referenced by several alternative names and identifiers. These are crucial for comprehensive literature searches and procurement.

| Identifier Type | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| CAS Number | 51545-26-7, 5441-69-0 | [1] |

| PubChem CID | 228237 | [1] |

| Synonym | Benzeneacetic acid, a-(chloromethyl)- | [1][2] |

| DSSTox Substance ID | DTXSID50281246 | [1] |

| NSC Number | 20989 | [1] |

Structural Isomers

It is critical to distinguish this compound from its constitutional isomers, as the position of the chlorine atom dramatically influences chemical reactivity and potential biological activity. Key isomers include:

-

2-Chloro-3-phenylpropanoic acid: The chlorine atom is positioned on the carbon alpha to the carboxyl group[3].

-

2-Chloro-2-phenylpropanoic acid: The chlorine atom is positioned on the benzylic carbon, which is also the alpha-carbon[4].

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These values are essential for predicting its behavior in various solvents, its potential for membrane permeability, and for analytical characterization.

| Property | Value | Unit | Source |

| Molecular Weight | 184.62 | g/mol | [1] |

| Monoisotopic Mass | 184.0291072 | Da | [1] |

| XLogP3 | 2.4 | [1] | |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 2 | [1] | |

| Rotatable Bond Count | 3 | [1] | |

| Topological Polar Surface Area | 37.3 | Ų | [1] |

| Complexity | 153 | [1] |

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for this compound are not widely published, a logical and efficient synthetic route can be proposed based on established organic chemistry transformations. The most plausible laboratory-scale synthesis involves the chlorination of the corresponding hydroxylated precursor, Tropic Acid.

Proposed Synthetic Pathway: Chlorination of Tropic Acid

The conversion of Tropic Acid (3-hydroxy-2-phenylpropanoic acid) to the target compound represents a substitution reaction where the primary hydroxyl group is replaced by a chlorine atom. Tropic acid itself is a well-known compound used in the synthesis of atropine and can be prepared via methods like the Ivanov reaction between phenylacetic acid and formaldehyde[5][6]. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), simplifying product purification.

Caption: Proposed synthesis of this compound from Tropic Acid.

Experimental Protocol (Hypothetical)

This protocol describes a self-validating system for the synthesis outlined above. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup:

-

To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add Tropic Acid (1.0 eq).

-

Add a suitable inert solvent such as dichloromethane (DCM) or chloroform to dissolve the starting material.

-

-

Reagent Addition:

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction has gone to completion before proceeding to workup.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into ice-cold water to quench any unreacted thionyl chloride.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

-

Applications in Research and Drug Development

Utility as a Synthetic Intermediate

The primary value of this compound lies in its function as a versatile chemical building block. The presence of three distinct functional handles—the carboxylic acid, the phenyl ring, and the alkyl chloride—allows for a wide range of subsequent chemical modifications.

-

The carboxylic acid can be converted to esters, amides, or acid chlorides for further coupling reactions.

-

The alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution, enabling the introduction of various functional groups (e.g., azides, amines, thiols, cyanides).

-

The phenyl ring can be subjected to electrophilic aromatic substitution to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Relevance to Arylpropionic Acid Derivatives

Structurally, this compound belongs to the arylpropionic acid class. This class is of immense pharmacological importance, most notably including many common NSAIDs like Ibuprofen and Naproxen[7]. These drugs typically function by inhibiting cyclooxygenase (COX) enzymes[7]. While no specific anti-inflammatory activity has been reported for this compound, its core scaffold makes it a compelling candidate for synthesis and screening in programs aimed at discovering novel anti-inflammatory or analgesic agents.

Potential Antimicrobial Activity

Recent studies have identified other chlorinated derivatives of 3-phenylpropanoic acid from marine actinomycetes that exhibit significant and selective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus[8]. For example, 3-(3-chloro-4-hydroxyphenyl)propanoic acid was isolated and showed notable antimicrobial effects. This discovery provides a strong rationale for investigating this compound and its derivatives for potential antimicrobial properties. The chloro-substituent can significantly alter a molecule's lipophilicity and electronic profile, which may enhance its ability to penetrate bacterial cell membranes or interact with biological targets.

Handling, Safety, and Disposal

No specific safety data sheet (SDS) for this compound is readily available. Therefore, a conservative approach to safety must be adopted, assuming the hazards associated with related acidic and chlorinated organic compounds. The following recommendations are based on analogous chemicals and general laboratory safety principles.

Hazard Assessment:

-

Corrosivity: Expected to be corrosive. Phenylpropionic and chloropropionic acids can cause skin burns and serious eye damage.

-

Irritation: May cause severe skin, eye, and respiratory tract irritation.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care to avoid ingestion, inhalation, and skin contact.

| Safety Protocol | Recommendation |

| Engineering Controls | Work in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield.- Hand Protection: Chemical-resistant gloves (e.g., nitrile).- Skin Protection: Lab coat, long pants, and closed-toe shoes. |

| First Aid Measures | - Inhalation: Move to fresh air. Seek immediate medical attention.- Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. |

Disclaimer: This safety information is provided as a guideline and is not a substitute for a compound-specific SDS. Always consult the appropriate SDS before handling this chemical.

Conclusion

This compound is a chemical compound with considerable potential, primarily as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure, featuring multiple reactive sites, makes it an ideal scaffold for building more complex molecules. Although direct biological activity data is sparse, its relationship to the pharmacologically significant arylpropionic acid class and other bioactive chlorinated compounds provides a strong impetus for its inclusion in future research and drug discovery screening campaigns. The synthetic pathway proposed herein offers a reliable method for its laboratory-scale preparation, enabling further investigation into its chemical and biological properties.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-2-hydroxy-2-phenylpropanoic acid. National Center for Biotechnology Information.

- Abdel-Razik, A. F., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs.

- PubMed. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. National Library of Medicine.

- ChemSynthesis. (n.d.). 3-chloro-2-methyl-3-phenylpropanoic acid.

- IJPPR. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- PubChem. (n.d.). 3-Chloro-3-oxo-2-phenylpropanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-2-phenylprop-2-enoic acid. National Center for Biotechnology Information.

- YouTube. (2021). synthesis of tropic acid part | 1.

- Google Patents. (n.d.). US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.

- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.

- PubChem. (n.d.). 2-Chloro-2-phenylpropanoic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Tropic acid.

- Google Patents. (n.d.). JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters.

- Google Patents. (n.d.). US2716650A - Preparation of tropic acid and related.

- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- University of Bristol. (n.d.). Atropine. School of Chemistry.

- PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid. National Center for Biotechnology Information.

Sources

- 1. This compound | C9H9ClO2 | CID 228237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-2-phenylpropanoic acid | C9H9ClO2 | CID 14200516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tropic acid - Wikipedia [en.wikipedia.org]

- 6. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Starting Materials for the Synthesis of 3-Chloro-2-phenylpropanoic Acid

Introduction

3-Chloro-2-phenylpropanoic acid (CAS No: 5441-69-0) is a valuable chiral building block and synthetic intermediate in the pharmaceutical and fine chemical industries.[1][2][3][4] Its structure, featuring a chlorine atom at the β-position and a phenyl group at the α-position relative to the carboxylic acid, makes it a versatile precursor for a variety of more complex molecules, including substituted amino acids and heterocyclic compounds. The strategic selection of starting materials is paramount, dictating not only the economic viability and efficiency of the synthesis but also the stereochemical outcome of the final product.

This technical guide provides a comprehensive analysis of the principal starting materials and corresponding synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, offer field-proven insights into experimental choices, and present detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies and Key Precursors

The synthesis of this compound can be approached from several distinct classes of starting materials. The optimal choice depends on factors such as cost, availability of the precursor, desired stereochemistry, and scalability. We will explore the most prominent pathways, originating from unsaturated acids, amino acids, and simple aromatic compounds.

Cinnamic Acid: The Unsaturated Precursor Route

Cinnamic acid (3-phenyl-2-propenoic acid) represents one of the most direct and cost-effective starting materials.[5] The core of this strategy lies in the functionalization of the carbon-carbon double bond through hydrochlorination.

Causality of Experimental Choice: This pathway is predicated on the electrophilic addition of hydrogen chloride (HCl) across the alkene moiety. The phenyl group's electronic influence and the stability of the potential carbocation intermediates are key determinants of the reaction's regioselectivity.

Mechanistic Insight: The reaction proceeds via a protonation step to form a carbocation intermediate. Protonation can occur at either olefinic carbon. Protonation at the α-carbon (adjacent to the phenyl group) would yield a secondary carbocation stabilized by resonance with the phenyl ring (a benzylic carbocation). Protonation at the β-carbon would yield a secondary carbocation adjacent to the electron-withdrawing carboxylic acid group, which is destabilizing. Consequently, the more stable benzylic carbocation is preferentially formed, leading to the nucleophilic attack of the chloride ion at the β-position, yielding the desired 3-chloro product.

Figure 1: Synthetic pathway from Cinnamic Acid.

Experimental Protocol: Hydrochlorination of Cinnamic Acid

-

Setup: In a glass-lined reactor equipped with a stirrer, gas inlet, and temperature probe, charge cinnamic acid.

-

Solvent: While the reaction can be performed neat, a solvent such as glacial acetic acid or an inert solvent like dichloromethane can be used to ensure homogeneity.

-

Reaction: Cool the mixture to 0-5°C. Bubble dry hydrogen chloride gas through the stirred solution or add a concentrated aqueous solution of hydrochloric acid.

-